![molecular formula C21H22N2O2S B2431432 N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide CAS No. 1798030-22-4](/img/structure/B2431432.png)

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

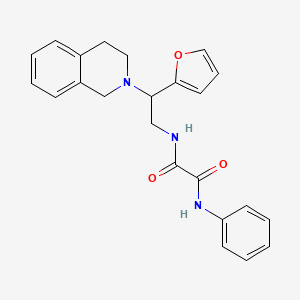

“N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . This type of structure is often used in medicinal chemistry due to its versatility .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors . The naphthalene and sulfonamide groups could be added through functionalization reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, in particular, is known to participate in a variety of reactions .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including binding affinity, selectivity, and bioavailability. The compound’s structural features may allow it to interact with specific receptors or enzymes, making it a promising scaffold for designing novel therapeutic agents .

Antibacterial Activity

Studies have examined the antibacterial properties of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide derivatives. By modifying the substituents on the pyrrolidine ring, researchers have evaluated their impact on antibacterial efficacy. Notably, the presence of phenyl groups appears to enhance activity, suggesting potential applications in combating bacterial infections .

Cognitive Function Improvement

In silico, in vitro, and in vivo assessments have explored the compound’s prodrug potential for cognitive function improvement in ischemic brain injury. Specifically, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate (a derivative of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide) has been investigated. These findings may contribute to the development of neuroprotective agents .

Parallel Synthesis Strategies

The compound’s synthesis involves a five-step transformation from itaconic acid to 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. Parallel amidation with aliphatic amines yields the corresponding carboxamides. This synthetic approach demonstrates its versatility in library preparation for drug discovery .

Heterocyclic Chemistry

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide derivatives fall within the realm of heterocyclic chemistry. Researchers have explored their reactivity, stability, and potential applications in diverse synthetic pathways. The pyrrolidine ring serves as a valuable scaffold for creating functionalized heterocycles .

Structure-Activity Relationships (SAR)

Systematic SAR investigations have revealed trends related to the compound’s biological activity. Substituents on the pyrrolidine ring significantly influence properties such as antibacterial efficacy and receptor binding. Understanding these relationships aids in optimizing drug design .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-26(25,21-14-6-9-17-8-4-5-13-20(17)21)22-16-19-12-7-15-23(19)18-10-2-1-3-11-18/h1-6,8-11,13-14,19,22H,7,12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSWUBUQJUILNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2431353.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431355.png)

![(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2431356.png)

![3-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2431358.png)

![Ethyl 3-[({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2431360.png)

![rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B2431362.png)

![2-[[4-Ethyl-5-[2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2431367.png)

![1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2431368.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopentanecarboxamide](/img/structure/B2431370.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2431371.png)